molecular formula C12H14BNO2 B13710701 4-Dimethylaminonaphthalene-1-boronic acid CAS No. 636987-06-9

4-Dimethylaminonaphthalene-1-boronic acid

Cat. No.: B13710701
CAS No.: 636987-06-9
M. Wt: 215.06 g/mol
InChI Key: VARHCYCAOVDXOA-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-naphthaleneboronic Acid is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-1-naphthaleneboronic Acid typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes nitration to form 1-nitronaphthalene.

    Reduction: The nitro group is then reduced to an amino group, yielding 1-aminonaphthalene.

    Dimethylation: The amino group is dimethylated using dimethyl sulfate or a similar reagent to form 4-(Dimethylamino)-1-naphthalene.

    Borylation: Finally, the dimethylamino-naphthalene undergoes borylation using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to yield 4-(Dimethylamino)-1-naphthaleneboronic Acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-1-naphthaleneboronic Acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The dimethylamino group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring is further functionalized.

    Coupling Reactions: The boronic acid group can engage in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: 4-(Dimethylamino)-1-naphthalene.

    Substitution: Various substituted naphthalenes.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-(Dimethylamino)-1-naphthaleneboronic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence.

    Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-naphthaleneboronic Acid involves its interaction with various molecular targets:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.

    Pathways Involved: The compound can participate in electron transfer reactions due to the presence of the dimethylamino group, which can donate electrons.

Comparison with Similar Compounds

    4-(Dimethylamino)benzoic Acid: Similar in structure but with a benzoic acid core instead of a naphthalene ring.

    4-(Dimethylamino)pyridine: Contains a pyridine ring and is used as a nucleophilic catalyst.

    4-(Dimethylamino)cinnamaldehyde: Features a cinnamaldehyde core and is used in chromogenic assays.

Properties

CAS No.

636987-06-9

Molecular Formula

C12H14BNO2

Molecular Weight

215.06 g/mol

IUPAC Name

[4-(dimethylamino)naphthalen-1-yl]boronic acid

InChI

InChI=1S/C12H14BNO2/c1-14(2)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8,15-16H,1-2H3

InChI Key

VARHCYCAOVDXOA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)N(C)C)(O)O

Origin of Product

United States

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